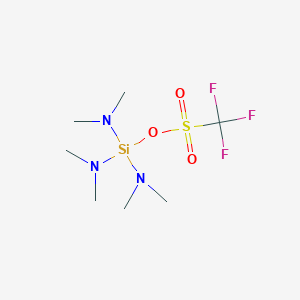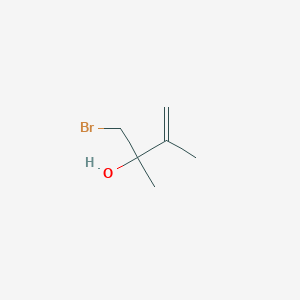
1-Bromo-2,3-dimethylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethylbut-3-en-2-ol can be synthesized through the bromination of 2,3-dimethylbut-3-en-2-ol. This reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,3-dimethylbut-3-en-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: 2,3-dimethylbut-3-en-2-ol derivatives with different substituents replacing the bromine atom.
Oxidation: 2,3-dimethylbut-3-en-2-one or 2,3-dimethylbut-3-en-2-al.
Reduction: 2,3-dimethylbutan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-2,3-dimethylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The double bond in the structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3-dimethylbut-2-ene: Similar structure but lacks the alcohol group.
2,3-Dimethylbut-3-en-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-3-methylbut-2-ene: Similar structure but with different positioning of the bromine atom.
Uniqueness
1-Bromo-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both a bromine atom and an alcohol group in its structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
143643-71-4 |
|---|---|
Fórmula molecular |
C6H11BrO |
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
1-bromo-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-5(2)6(3,8)4-7/h8H,1,4H2,2-3H3 |
Clave InChI |
IZXSKQGUVPSTIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
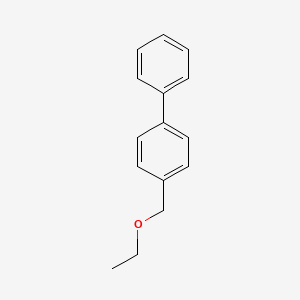
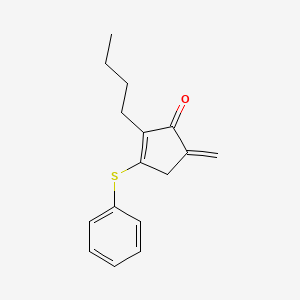
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)

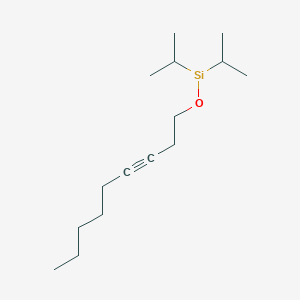
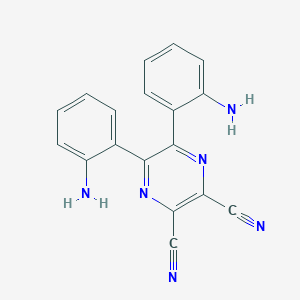
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
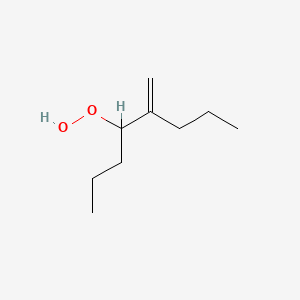
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
